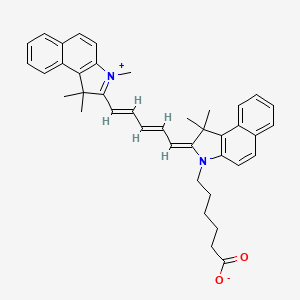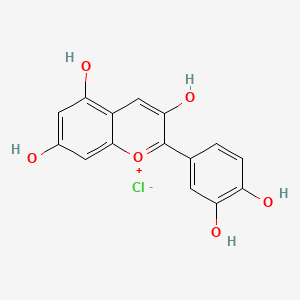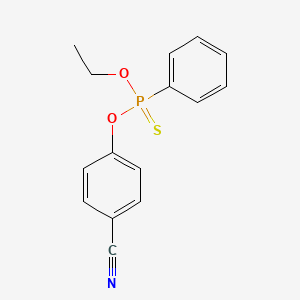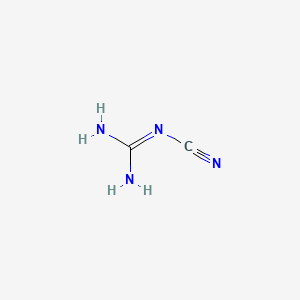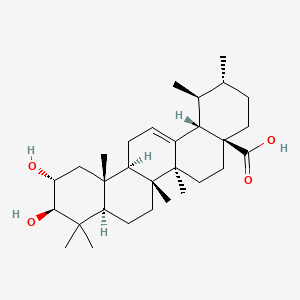
山榄酸
描述
熊果酸是一种五环三萜酸,存在于番石榴树 (Lagerstroemia speciosa) 的叶子中。 它在结构上与熊果酸类似,唯一的区别是它存在一个 2-α-羟基 。 熊果酸因其潜在的治疗特性而备受关注,特别是在治疗糖尿病和血脂异常等代谢疾病方面 .
科学研究应用
熊果酸因其潜在的治疗应用而被广泛研究。 一些关键的研究领域包括:
抗糖尿病特性: 熊果酸增强葡萄糖摄取,提高胰岛素敏感性,并抑制参与碳水化合物吸收的酶,例如α-淀粉酶和α-葡萄糖苷酶.
抗炎作用: 它已被证明通过抑制促炎细胞因子和途径来减少炎症.
抗癌特性: 熊果酸通过诱导细胞凋亡和抑制癌细胞增殖而表现出抗癌作用.
抗肥胖作用: 它通过调节脂质代谢,有助于减轻体重和改善血脂谱.
作用机制
熊果酸通过多种机制发挥作用:
生化分析
Biochemical Properties
Corosolic acid has numerous biological properties, including antidiabetic, anti-inflammatory, antiproliferative, and protein kinase C inhibition activity . It has been reported to decrease blood sugar levels within 60 minutes in human subjects . Corosolic acid also exhibits antihyperlipidemic and antioxidant activities .
Cellular Effects
Corosolic acid exerts anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, corosolic acid has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It has been shown to reduce oxidative stress, suppress pro-inflammatory cytokines, and inhibit inflammatory signaling pathways .
Molecular Mechanism
Corosolic acid improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . The second path of action for corosolic acid involves its ability to open an entirely new path in cells for insulin to enter the cell . Corosolic acid has cytotoxic activity against several human cancer cell lines .
Dosage Effects in Animal Models
In an animal model on metabolic syndrome, corosolic acid had antihypertensive, lipid-lowering, antioxidant, and anti-inflammatory effects on rats . In a similar study, corosolic acid reduced blood pressure and serum-free fatty acid levels in rats . The antidiabetic effects of corosolic acid were investigated in KK-Ay mice, an animal model of type 2 diabetes. Corosolic acid (2 mg/kg body weight) reduced the blood glucose levels of KK-Ay mice 4 hours after a single oral dose .
Metabolic Pathways
Corosolic acid helps your body to control the level of sugar in your blood by enabling insulin to transport glucose, fatty acids, and amino acids into your liver, body fat, and muscles more efficiently .
Transport and Distribution
Studies in rats indicate a low oral bioavailability of corosolic acid and a large volume of distribution that is concentrated in tissues and organs .
Subcellular Localization
Corosolic acid stimulation promoted the translocation of YAP and mouse double minute 2 (MDM2) from the nucleus to the cytoplasm and increased their binding .
准备方法
合成路线和反应条件
熊果酸可以通过氧化从熊果酸合成。 该过程涉及使用氧化剂将熊果酸转化为熊果酸 。 另一种方法是从含有该化合物的植物材料中提取熊果酸。 植物材料经过处理,然后采用二元树脂床分离技术。 然后对提取物进行酸化,杂质被乙酰化以改变其物理和化学性质。 熊果酸通过溶剂溶解、过滤和结晶分离和纯化 .
工业生产方法
熊果酸的工业生产涉及从番石榴树等植物来源中提取。 提取过程包括对植物材料进行常规提取和处理,然后进行二元树脂床分离、酸化,以及通过溶剂溶解、过滤和结晶进行纯化。 这种方法可以生产纯度超过 95% 的纯熊果酸晶体,适用于制药用途 .
化学反应分析
反应类型
熊果酸会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其治疗特性至关重要。
常用试剂和条件
氧化: 常用氧化剂如高锰酸钾 (KMnO4) 用于将熊果酸氧化为熊果酸.
还原: 还原剂如硼氢化钠 (NaBH4) 可用于还原熊果酸衍生物。
取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化试剂。
主要形成产物
这些反应形成的主要产物包括熊果酸的各种衍生物,这些衍生物可能具有增强的生物活性或改善的药代动力学特性。
相似化合物的比较
熊果酸在结构上与几种其他五环三萜类化合物相似,包括:
熊果酸: 结构相似,但缺少 2-α-羟基.
齐墩果酸: 另一种五环三萜类化合物,具有类似的抗糖尿病和抗炎特性.
木栓酸: 以其抗炎和抗肿瘤作用而闻名.
积雪草酸: 表现出抗炎和伤口愈合特性.
白桦脂酸: 以其抗癌和抗艾滋病毒活性而闻名.
熊果酸因其抗糖尿病、抗炎和抗癌特性的独特组合而脱颖而出,使其成为各种治疗应用的多功能化合物。
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-ZSDYHTTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904142 | |
| Record name | Corosolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-24-4 | |
| Record name | Corosolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corosolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corosolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COROSOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


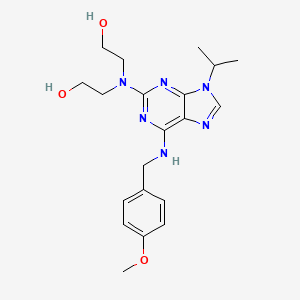
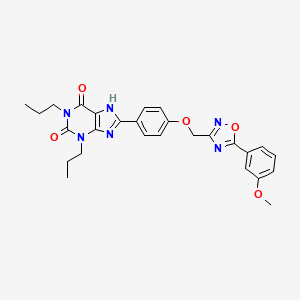
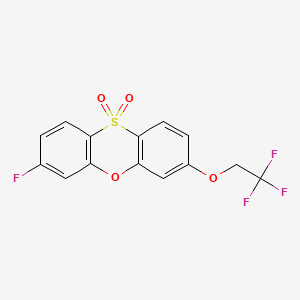

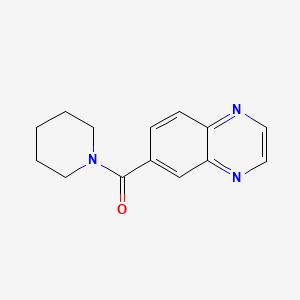
![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
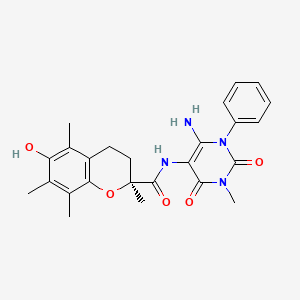
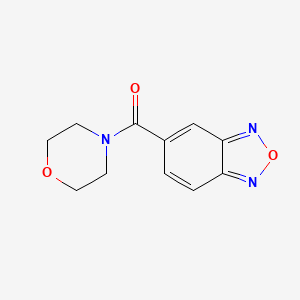
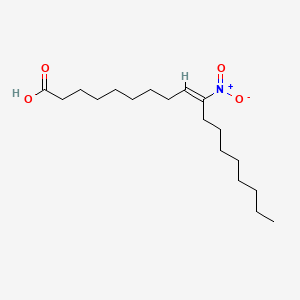
![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
